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Compound of Interest

Compound Name: 2-(1H-tetrazol-5-yl)benzoic acid

Cat. No.: B109180 Get Quote

Researchers, scientists, and drug development professionals often require detailed

spectroscopic data for the thorough characterization of chemical compounds. This guide

addresses the available spectroscopic information for 2-(1H-tetrazol-5-yl)benzoic acid, a

molecule of interest in medicinal chemistry and materials science.

Despite a comprehensive search of scientific literature and chemical databases, a complete set

of experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for 2-
(1H-tetrazol-5-yl)benzoic acid is not publicly available at this time. Publications detailing the

synthesis of this specific isomer and its full spectroscopic characterization could not be located.

This document, therefore, serves to highlight the absence of this specific data and provides a

general overview of the expected spectroscopic features based on the analysis of its

constituent parts: a benzoic acid moiety and a tetrazole ring. This information is derived from

data available for its constitutional isomer, 4-(1H-tetrazol-5-yl)benzoic acid, and other related

substituted benzoic acids and tetrazoles.

Predicted Spectroscopic Characteristics
While precise, experimentally verified data is unavailable, the following sections outline the

anticipated spectral characteristics for 2-(1H-tetrazol-5-yl)benzoic acid based on established

principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR spectra of 2-(1H-tetrazol-5-yl)benzoic acid are expected to display signals

corresponding to the protons and carbons of the benzoic acid ring and the single proton of the

tetrazole ring.

¹H NMR:

Aromatic Protons: The four protons on the disubstituted benzene ring would likely appear as

a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). The ortho-substitution

pattern would lead to distinct coupling patterns.

Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton would be

expected at a downfield chemical shift (δ > 10 ppm), the exact position being concentration

and solvent dependent.

Tetrazole NH Proton: A broad singlet for the N-H proton of the tetrazole ring is also

anticipated, likely in the downfield region, though its chemical shift can be highly variable and

influenced by solvent and temperature.

¹³C NMR:

Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons. The

carbon bearing the carboxylic acid group and the carbon attached to the tetrazole ring would

be significantly shifted due to the electronic effects of these substituents.

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid would appear at a

characteristic downfield position (typically δ 165-185 ppm).

Tetrazole Carbon: The carbon atom of the tetrazole ring would also have a characteristic

chemical shift, generally in the range of δ 140-160 ppm.

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands typical for carboxylic acids and

tetrazoles.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due

to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.
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C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid

should appear around 1700 cm⁻¹.

C=C and C=N Stretches: Aromatic C=C stretching vibrations would be observed in the 1450-

1600 cm⁻¹ region. C=N stretching from the tetrazole ring would also fall in this region.

N-H Stretch: A broad N-H stretching vibration from the tetrazole ring may be visible around

3000-3400 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex pattern of bands

corresponding to various bending and stretching vibrations, which would be unique to the

molecule.

Mass Spectrometry (MS)
The mass spectrum would provide information on the molecular weight and fragmentation

pattern of the molecule.

Molecular Ion Peak: The molecular formula of 2-(1H-tetrazol-5-yl)benzoic acid is C₈H₆N₄O₂

with a molecular weight of 190.16 g/mol . The mass spectrum should show a molecular ion

peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to this mass.

Fragmentation: Common fragmentation pathways for 5-substituted-1H-tetrazoles involve the

loss of nitrogen (N₂) or hydrazoic acid (HN₃). The benzoic acid moiety could undergo

fragmentation via loss of H₂O, CO, or COOH.

Experimental Protocols
Without specific literature detailing the synthesis and analysis of 2-(1H-tetrazol-5-yl)benzoic
acid, a generalized experimental protocol for acquiring the spectroscopic data is provided

below.

General Workflow for Spectroscopic Analysis
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Synthesis & Purification

Synthesis of
2-(1H-tetrazol-5-yl)benzoic acid
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IR Spectroscopy
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Prepare sample for
ionization (e.g., ESI)

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse

programs would be used.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts would be referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of the solid sample with dry KBr powder and pressing the mixture into a thin disk.

Alternatively, Attenuated Total Reflectance (ATR) could be used with the solid sample.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the standard range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS):

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) for introduction into the mass spectrometer.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI).

Data Acquisition: Obtain the mass spectrum in both positive and negative ion modes to

observe the molecular ion and characteristic fragment ions.

Data Analysis: Determine the molecular weight from the molecular ion peak and propose

fragmentation pathways based on the observed fragment ions.

Conclusion
While a definitive, data-rich guide on the spectroscopic properties of 2-(1H-tetrazol-5-
yl)benzoic acid cannot be provided due to the lack of published experimental data, this

overview offers a scientifically grounded prediction of its spectral characteristics. Researchers

seeking to work with this compound should anticipate the need to perform a full spectroscopic

characterization upon its synthesis to confirm its identity and purity. The general protocols

outlined above provide a standard methodology for such an analysis. Further investigation into

the synthesis and characterization of this compound is warranted to fill the current data gap in

the scientific literature.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-(1H-tetrazol-5-yl)benzoic
Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109180#spectroscopic-data-nmr-ir-ms-of-2-1h-
tetrazol-5-yl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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